1-(4-Nitrophenyl)-4-phenylpiperidine is a chemical compound with the molecular formula and a molecular weight of approximately 206.24 g/mol. It is characterized by a piperidine ring substituted at the nitrogen atom with a 4-nitrophenyl group and at the 4-position with another phenyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Research indicates that 1-(4-Nitrophenyl)-4-phenylpiperidine exhibits significant biological activity, particularly in the realm of pharmacology. It has been studied for its potential as an antiarrhythmic agent and has shown affinities for various receptors, including adrenergic receptors. The compound's structural characteristics suggest it may also interact with neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.
The synthesis of 1-(4-Nitrophenyl)-4-phenylpiperidine typically involves:
For example, one method involves reacting 1-fluoro-2-bromo-4-nitrobenzene with a piperidine derivative in the presence of a base, yielding 1-(4-nitrophenyl)-4-phenylpiperidine with high selectivity .
1-(4-Nitrophenyl)-4-phenylpiperidine has several potential applications:
Studies examining the interactions of 1-(4-Nitrophenyl)-4-phenylpiperidine with various biological targets have revealed its potential efficacy in modulating receptor activity. For instance:
These studies underline the importance of understanding how modifications to the core structure can impact biological activity.
Several compounds share structural similarities with 1-(4-Nitrophenyl)-4-phenylpiperidine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Phenylpiperidine | Piperidine ring with a phenyl group | Used widely as a reference compound in pharmacology |
| 1-(3-Nitrophenyl)-4-phenylpiperidine | Similar structure but with a nitro group at position 3 | Potentially different receptor interactions |
| 1-(2-Nitrophenyl)-4-phenylpiperidine | Nitro group at position 2 | May exhibit distinct pharmacological profiles |
| 1-(4-Methylphenyl)-4-phenylpiperidine | Methyl substitution instead of nitro | Altered lipophilicity affecting bioavailability |
The uniqueness of 1-(4-Nitrophenyl)-4-phenylpiperidine lies in its specific nitro substitution pattern and its resultant biological properties, which differentiate it from other similar compounds. Its potential as an antiarrhythmic agent and its interaction profile make it a valuable candidate for further research in medicinal chemistry.
1-(4-Nitrophenyl)-4-phenylpiperidine (C₁₇H₁₈N₂O₂) features a six-membered piperidine ring substituted with a phenyl group at position 4 and a 4-nitrophenyl group at position 1. The nitro group (-NO₂) at the para position of the aromatic ring introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Table 1: Comparative Physical Properties of Piperidine Derivatives
The IUPAC name follows positional numbering: the piperidine nitrogen (position 1) binds to the 4-nitrophenyl group, while the phenyl group occupies position 4. The SMILES notation is C1CCN(CC1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-], reflecting the stereoelectronic arrangement.
While experimental spectral data for 1-(4-Nitrophenyl)-4-phenylpiperidine is unavailable, analogous compounds provide benchmarks: